molecular formula C22H14IN3O3 B11559783 2-(4-iodophenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine

2-(4-iodophenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11559783
M. Wt: 495.3 g/mol
InChI Key: WZNRPKUHSWJHGA-WMUITUMOSA-N
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Description

(1E,2E)-N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE is a complex organic compound characterized by the presence of iodophenyl, benzoxazolyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,2E)-N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the iodophenyl and nitrophenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the imine linkage under mild acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to ensure scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrophenyl group to an amino group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenation and nitration reactions often employ reagents like bromine, chlorine, and nitric acid.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, (1E,2E)-N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the benzoxazole moiety, which can exhibit strong fluorescence under certain conditions.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, (1E,2E)-N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1E,2E)-N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1E,2E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE
  • (1E,2E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE
  • (1E,2E)-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE

Uniqueness

The uniqueness of (1E,2E)-N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE lies in the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H14IN3O3

Molecular Weight

495.3 g/mol

IUPAC Name

(E)-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-imine

InChI

InChI=1S/C22H14IN3O3/c23-17-9-7-16(8-10-17)22-25-19-14-18(11-12-21(19)29-22)24-13-3-5-15-4-1-2-6-20(15)26(27)28/h1-14H/b5-3+,24-13?

InChI Key

WZNRPKUHSWJHGA-WMUITUMOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I)[N+](=O)[O-]

Origin of Product

United States

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